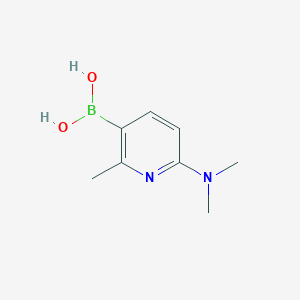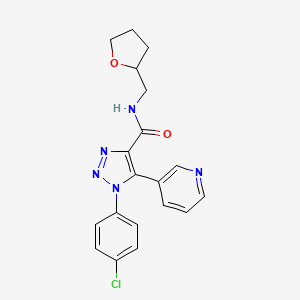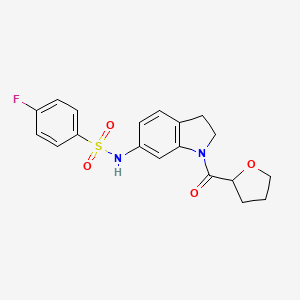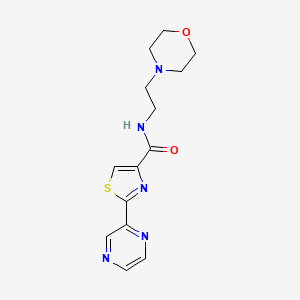
Methyl 6-(butylamino)-5-cyano-2-methylnicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography or NMR spectroscopy can be used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, and reactivity with other substances .Aplicaciones Científicas De Investigación
Synthesis and Manufacturing Process Development
Researchers have developed efficient and practical routes for the manufacture of compounds closely related to Methyl 6-(butylamino)-5-cyano-2-methylnicotinate. These compounds serve as key intermediates in the preparation of P2Y12 antagonists, indicating their significance in pharmaceutical manufacturing. The process improvements include enhanced yield, purity, and operability, leading to the production of significant quantities of these intermediates for clinical development (Bell et al., 2012).
Fluorescence Properties for Scientific Applications
A study on 2-(butylamino)cinchomeronic dinitrile derivatives, closely related to this compound, highlights their potential as fluorophores exhibiting dual-state emission. The research investigated the influence of the length and structure of the alkyl substituent on the spectral fluorescence properties, noting high photoluminescence quantum yield values. This suggests potential applications in scientific fields requiring fluorescence properties, such as bioimaging and analytical chemistry (Lipin et al., 2022).
Environmental Monitoring and Marine Biology
The presence of compounds similar to this compound has been studied in water and sediments of marinas, emphasizing their role in environmental monitoring and marine biology. The survey highlighted the significance of these compounds as biocides in antifouling paints and their environmental concentrations, which could impact marine ecosystems (Biselli et al., 2000).
Advanced Oxidation Processes
A study explored the air non-thermal plasma (NTP) treatment of an herbicide closely related to this compound, focusing on its degradation in the presence of TiO2. The research is significant for environmental sciences, particularly in the field of pollution control and the development of advanced oxidation processes for the degradation of persistent organic pollutants (Giardina et al., 2018).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
methyl 6-(butylamino)-5-cyano-2-methylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-4-5-6-15-12-10(8-14)7-11(9(2)16-12)13(17)18-3/h7H,4-6H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPOTAPUOQEDPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=C(C=C1C#N)C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


carbamoyl}methyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2406151.png)





![N-(6-nitrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2406158.png)




![5-(chloromethyl)-1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-1,2,3,4-tetrazole](/img/structure/B2406163.png)
![7-Fluoro-3-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2406164.png)